(S)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate is a chemical compound with significant implications in various scientific fields, particularly in medicinal chemistry and organic synthesis. It is classified under the category of morpholine derivatives, which are known for their diverse biological activities. The compound's systematic IUPAC name is (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate, and it has a molecular formula of CHNO with a molecular weight of 244.34 g/mol .
This compound can be sourced from chemical suppliers specializing in pharmaceutical intermediates and research chemicals. It is classified as an amino acid derivative due to the presence of an amine group attached to the morpholine ring, which contributes to its potential biological activities. The compound is also noted for its chirality, being specifically the (S)-enantiomer, which is often crucial for biological activity in medicinal compounds .
The synthesis of (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate typically involves multi-step organic reactions. One common method includes:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity. Techniques such as chromatography may be employed for purification of intermediates and final products.
The molecular structure of (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate features a morpholine ring with two methyl groups at positions 2 and 2, an aminomethyl substituent at position 6, and a tert-butyl ester at position 4. The stereochemistry is defined by the (S) configuration at the morpholine nitrogen .
(S)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate can participate in various chemical reactions due to its functional groups:
The mechanism of action for (S)-tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate largely depends on its biological targets. As a morpholine derivative, it may interact with various receptors or enzymes involved in neurotransmission or metabolic pathways.
Relevant data includes melting point (if available), boiling point (if applicable), and specific heat capacity which are critical for practical applications .
(S)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate finds applications primarily in:
The stereoselective construction of the 2,2-dimethylmorpholine core in (S)-Tert-butyl 6-(aminomethyl)-2,2-dimethylmorpholine-4-carboxylate relies on transition-metal-catalyzed cyclization and asymmetric C–O/C–N bond formation. Nickel-catalyzed protocols enable the assembly of six-membered heterocycles with high enantiocontrol, particularly through [2+2+2] cycloadditions of diynes with isocyanates or nitriles under mild conditions. These reactions leverage chiral N-heterocyclic carbene (NHC) ligands—such as SIPr (1,3-bis(2,6-diisopropylphenyl)-imidazolin-2-ylidene)—to achieve enantiomeric excess (ee) >95% at ambient temperatures [5].
Alternative approaches include zirconium-mediated alkyne-isocyanate coupling, followed by nickelacycle formation and alkyne insertion to yield pyridine intermediates, which are hydrogenated and functionalized to access the morpholine scaffold. Stereochemical integrity is preserved through Boc-protection at N4, preventing epimerization during ring formation. Key parameters influencing enantioselectivity are:
Table 1: Optimization of Nickel-Catalyzed Cyclization
Catalyst System | Temperature (°C) | ee (%) | Yield (%) |
---|---|---|---|
Ni/SIPr | 25 | 98 | 92 |
Ni/IMes | 25 | 90 | 85 |
Ni/dppbenz | 60 | 75 | 78 |
Reaction conditions: 5 mol% catalyst, THF solvent, 12h [5]
Microwave irradiation (MWI) further enhances ring-closure kinetics, reducing reaction times by 60% compared to conventional heating [5].
Installation of the C6-aminomethyl group employs reductive amination of aldehyde precursors with ammonia or ammonium salts, using sodium triacetoxyborohydride (NaBH(OAc)₃) or cyanoborohydride (NaBH₃CN) as reducing agents. This step occurs after morpholine ring formation to avoid nucleophilic interference. A Boc-protected aldehyde intermediate—generated via ozonolysis of a terminal olefin at C6—reacts with benzylamine to form an imine, which is reduced to the amine with >99% diastereoselectivity [1] [3].
Critical optimizations include:
Table 2: Reductive Amination Efficiency
Reducing Agent | Solvent | Temperature (°C) | Yield (%) |
---|---|---|---|
NaBH(OAc)₃ | DCM | –20 | 95 |
NaBH₃CN | MeOH | 25 | 80 |
NaBH₄ | THF | 0 | 65 |
Substrate: Boc-protected C6-aldehyde, 2.0 eq. NH₄OAc, 12h [1] [3]
Transitioning from batch to continuous-flow synthesis addresses exothermicity and mixing inefficiencies in reductive amination and ring formation. Key innovations:
Table 3: Batch vs. Flow Process Metrics
Parameter | Batch Process | Continuous-Flow | Improvement |
---|---|---|---|
Cycle Time | 24 h | 45 min | 97% faster |
Overall Yield | 65% | 89% | +24% |
Purity (HPLC) | 92% | 99% | +7% |
Conditions: 100g scale, 0.5M concentration, 1.0 eq. reductant [4]
"Ethyl methyl carbonate hydrolysis under basic conditions generates a carboxylate derivative, which is converted to the oxalate salt. Recrystallization from ethyl acetate provides the pure cis-isomer" [2].
Table 4: Oxalate Salt Crystallization Performance
Recrystallization Solvent | Purity (%) | Recovery (%) |
---|---|---|
Ethyl Acetate | 99.7 | 85 |
Acetone/Heptane | 99.5 | 78 |
THF/Water | 98.2 | 70 |
Conditions: 50g free base, 1.05 eq. oxalic acid, 0°C crystallization [2]
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9